(7-Methoxychroman-3-yl)methanamine hydrochloride (7-Methoxychroman-3-yl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1187932-66-6
VCID: VC2874053
InChI: InChI=1S/C11H15NO2.ClH/c1-13-10-3-2-9-4-8(6-12)7-14-11(9)5-10;/h2-3,5,8H,4,6-7,12H2,1H3;1H
SMILES: COC1=CC2=C(CC(CO2)CN)C=C1.Cl
Molecular Formula: C11H16ClNO2
Molecular Weight: 229.7 g/mol

(7-Methoxychroman-3-yl)methanamine hydrochloride

CAS No.: 1187932-66-6

Cat. No.: VC2874053

Molecular Formula: C11H16ClNO2

Molecular Weight: 229.7 g/mol

* For research use only. Not for human or veterinary use.

(7-Methoxychroman-3-yl)methanamine hydrochloride - 1187932-66-6

Specification

CAS No. 1187932-66-6
Molecular Formula C11H16ClNO2
Molecular Weight 229.7 g/mol
IUPAC Name (7-methoxy-3,4-dihydro-2H-chromen-3-yl)methanamine;hydrochloride
Standard InChI InChI=1S/C11H15NO2.ClH/c1-13-10-3-2-9-4-8(6-12)7-14-11(9)5-10;/h2-3,5,8H,4,6-7,12H2,1H3;1H
Standard InChI Key NDNBPQWGYUOFMI-UHFFFAOYSA-N
SMILES COC1=CC2=C(CC(CO2)CN)C=C1.Cl
Canonical SMILES COC1=CC2=C(CC(CO2)CN)C=C1.Cl

Introduction

(7-Methoxychroman-3-yl)methanamine hydrochloride is a chemical compound belonging to the class of chroman derivatives. Chromans are bicyclic compounds consisting of a benzene ring fused to a tetrahydrofuran ring. This specific compound features a methoxy group at the 7-position and a methanamine group at the 3-position of the chroman structure. The compound has garnered interest in medicinal chemistry due to its potential biological activities.

Synthesis and Characterization

The synthesis of (7-Methoxychroman-3-yl)methanamine hydrochloride typically involves the reaction of 7-methoxychroman with suitable amine reagents. The reaction conditions can vary, but they often involve the use of a solvent and may require a catalytic amount of acid to improve yields in acylation reactions.

For characterization, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to determine the compound's structure and purity.

Biological Activities and Potential Applications

Research into (7-Methoxychroman-3-yl)methanamine hydrochloride suggests that it may exhibit significant biological activity, particularly in modulating certain receptors. Derivatives similar to this compound have shown activity against the TRPV1 receptor, which is involved in pain perception and inflammation.

Biological ActivityPotential Application
Modulation of TRPV1 receptorPain management and anti-inflammatory therapies
Interaction with other biological pathwaysPotential therapeutic applications in various diseases

Comparison with Related Compounds

Other chroman derivatives, such as (6-Methylchroman-3-yl)methanamine hydrochloride, share structural similarities but differ in their substituents. For example, (6-Methylchroman-3-yl)methanamine hydrochloride has a methyl group at the 6-position instead of a methoxy group at the 7-position.

CompoundPosition of SubstituentUnique Features
(7-Methoxychroman-3-yl)methanamine hydrochloride7 (Methoxy)Potential for biological activity modulation
(6-Methylchroman-3-yl)methanamine hydrochloride6 (Methyl)Different reactivity and biological profile

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